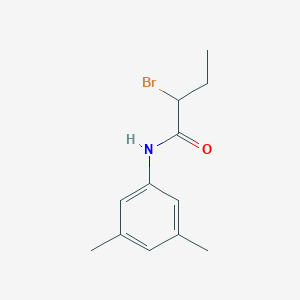
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of butyramide, featuring a bromine atom attached to the butyramide backbone and a 3,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide typically involves the bromination of N-(3,5-dimethylphenyl)butyramide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted butyramides, depending on the nucleophile used.
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 3,5-dimethylphenylamine and butyric acid.
Applications De Recherche Scientifique
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethylphenyl)butyramide: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-N-phenylbutyramide: Similar structure but without the methyl groups on the phenyl ring.
2-Bromo-N-(3,4-dimethylphenyl)butyramide: Similar but with different methyl group positions on the phenyl ring.
Uniqueness
2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is unique due to the presence of both the bromine atom and the 3,5-dimethylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Propriétés
Numéro CAS |
924969-59-5 |
|---|---|
Formule moléculaire |
C12H16BrNO |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-bromo-N-(3,5-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |
Clé InChI |
OBCHOWHJLYHVES-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC(=CC(=C1)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




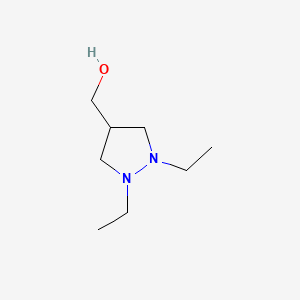
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
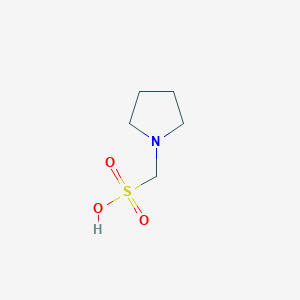
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
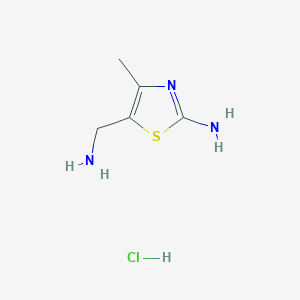
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
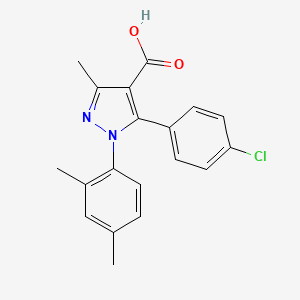
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
